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Preclinical & Clinical Data

Key quantitative findings from preclinical and clinical studies are summarized in the following tables.

Table 1: Key Efficacy Findings from Preclinical and Clinical Studies

Study Type /
Model

Dose / Regimen Key Efficacy Findings

Preclinical (KHT
Sarcoma model)
[1]

100 mg/kg (intraperitoneal) ~90% tumor necrosis at 24 hours; significant
enhancement of tumor cell killing when combined

with radiation or cisplatin.

Phase I Clinical
Trial (Q3W) [2] [3]

4.0 - 225 mg/m², IV every 3

weeks

5 of 34 patients had stable disease ≥6 months;

significant reduction in tumor blood flow

parameter (Ktrans) at doses ≥120 mg/m².

Phase I Clinical
Trial (Weekly) [3]

[4]

Up to 180 mg/m², IV weekly
for 3 weeks per 4-week

cycle

1 patient with metastatic pancreatic cancer
achieved a partial response (74 days); 7 patients

had stable disease (median 83 days).

Table 2: Safety, Tolerability, and Pharmacokinetics from Phase I Trials
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Parameter Findings

Maximum Tolerated
Dose (MTD)

180 mg/m² (IV, every 3 weeks) [2] [3].

Most Common Adverse
Events

Nausea, vomiting, diarrhea, fatigue, headache, anorexia [2] [3] [4].

Dose-Limiting Toxicities
(DLTs)

Transient ischemic attack and grade 3 transaminitis at 225 mg/m² [2].
Reversible acute coronary ischemia observed at 180 mg/m² [2].

Pharmacokinetics Dose-related increases in Cmax and AUC, with substantial inter-subject

variability [2].

Mechanism of Action and Experimental Methodology

MN-029 is a small molecule that acts as a prodrug, metabolized in vivo to its active form, MN-022 [4]. It

binds to the colchicine site on β-tubulin, leading to depolymerization of microtubules [4]. In endothelial

cells, this causes cytoskeletal disruption, cell rounding, and detachment from the vessel wall [4]. The

subsequent vessel leakage, clotting, and shutdown of blood flow leads to extensive ischemic necrosis,

primarily in the tumor core [3] [4].
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Key Experimental Protocols

In Vivo Efficacy (Preclinical): The rodent KHT sarcoma model was a standard for evaluating MN-
029 [1]. Functional vessel number was assessed, and tumor cell killing was evaluated via histological

analysis for necrosis approximately 24 hours post intraperitoneal administration [1]. Combination
studies with radiation or cisplatin chemotherapy were conducted to measure enhanced antitumor

effects [1].
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Clinical Trial Imaging (DCE-MRI): In Phase I studies, Dynamic Contrast-Enhanced Magnetic

Resonance Imaging (DCE-MRI) was used to measure acute anti-vascular effects [2] [3]. Scans were

acquired at baseline and 6-8 hours after MN-029 infusion. The transfer constant (Ktrans) was a key

pharmacokinetic parameter calculated from these scans to quantify changes in tumor vascular
permeability and blood flow [2].

Research Implications and Potential

Combination Therapy: MN-029 leaves a viable rim of tumor cells at the periphery [4]. This provides
a strong rationale for combining VDAs with other modalities like chemotherapy, radiotherapy, or anti-

angiogenic drugs to target the remaining viable tumor tissue [4] [1].
Research Use: MN-029 is categorized as an experimental compound and is marketed "for research
use only," indicating its application is currently confined to non-clinical scientific investigation [5] [6].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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